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molecular formula C17H18FNO B8623963 (4-Fluorophenyl){4-methyl-2-[(propan-2-yl)amino]phenyl}methanone CAS No. 40507-24-2

(4-Fluorophenyl){4-methyl-2-[(propan-2-yl)amino]phenyl}methanone

Cat. No. B8623963
M. Wt: 271.33 g/mol
InChI Key: RYCLGLANMJNZOU-UHFFFAOYSA-N
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Patent
US03937705

Procedure details

A solution of 8.5 g. of 2-isopropylamino-4-methyl-4'-fluoro-benzophenone and 4.2 g. of potassium isocyanate in 100 ml. of glacial acetic acid is stirred at 60°-70°C. for 20 hours. The resulting mixture is treated with a mixture of ice and water and extracted three times with methylene chloride. The organic phases are combined, washed twice with water, once with sodium bicarbonate solution and again with water followed by drying and evaporation in vacuo. The residue is dissolved in a small amount of methylene chloride and precipitated by adding pentane. The resulting solid is redissolved in methylene chloride, treated with charcoal and diethyl ether exchanged for the methylene chloride to obtain a solid which is dried in a high vacuum at 60°C. to yield 1-isopropyl-7-methyl-4-(p-fluorophenyl)-2(1H)-quinazolinone, m.p. 172°-174°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5]1[CH:19]=[C:18]([CH3:20])[CH:17]=[CH:16][C:6]=1[C:7]([C:9]1[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=1)=O)([CH3:3])[CH3:2].[N-:21]=[C:22]=[O:23].[K+].C(O)(=O)C>O>[CH:1]([N:4]1[C:5]2[C:6](=[CH:16][CH:17]=[C:18]([CH3:20])[CH:19]=2)[C:7]([C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=2)=[N:21][C:22]1=[O:23])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC1=C(C(=O)C2=CC=C(C=C2)F)C=CC(=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with methylene chloride
WASH
Type
WASH
Details
washed twice with water, once with sodium bicarbonate solution and again with water
CUSTOM
Type
CUSTOM
Details
by drying
CUSTOM
Type
CUSTOM
Details
evaporation in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in a small amount of methylene chloride
CUSTOM
Type
CUSTOM
Details
precipitated
ADDITION
Type
ADDITION
Details
by adding pentane
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid is redissolved in methylene chloride
ADDITION
Type
ADDITION
Details
treated with charcoal and diethyl ether
CUSTOM
Type
CUSTOM
Details
to obtain a solid which
CUSTOM
Type
CUSTOM
Details
is dried in a high vacuum at 60°C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1C(N=C(C2=CC=C(C=C12)C)C1=CC=C(C=C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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